molecular formula C14H12O4 B14897737 Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate

Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate

Cat. No.: B14897737
M. Wt: 244.24 g/mol
InChI Key: JDNVUVBLEFEZII-UHFFFAOYSA-N
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Description

Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and furan, featuring a formyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . For instance, 5-bromo-2-furaldehyde can be coupled with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium fluoride in 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate

    Reduction: Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate

    Substitution: Various halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate
  • Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate
  • Methyl 4-(5-bromofuran-2-yl)-3-methylbenzoate

Uniqueness

Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its hydroxymethyl, carboxy, or bromo analogs. This unique reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate

InChI

InChI=1S/C14H12O4/c1-9-7-10(14(16)17-2)3-5-12(9)13-6-4-11(8-15)18-13/h3-8H,1-2H3

InChI Key

JDNVUVBLEFEZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=O

Origin of Product

United States

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